(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol

Description

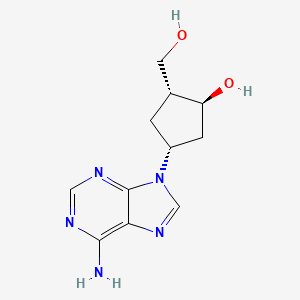

(1S,2R,4R)-4-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)cyclopentanol is a cyclopentanol derivative featuring a purine base (6-aminopurin-9-yl) and hydroxymethyl substituents. Its stereochemistry (1S,2R,4R) is critical for its biological interactions. Key properties include:

- Molecular formula: C₁₁H₁₆N₆O₂

- Molecular weight: 264.28 g/mol

- Physical properties: LogP = 0.457 (hydrophilic), density = 1.92 g/cm³, solubility = 1 g/L (25°C) .

- Identifiers: CAS 91296-15-0, PubChem CID 301948 .

The compound’s structure combines a cyclopentanol core with a purine base, resembling nucleoside analogs.

Properties

IUPAC Name |

(1S,2R,4R)-4-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)7-1-6(3-17)8(18)2-7/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOMGXDSUXQLPE-PRJMDXOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57345-51-4 | |

| Record name | 2'-Deoxyaristeromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057345514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Intramolecular Nitrile Oxide Cycloaddition (INOC)

The INOC reaction enables rapid construction of the carbocyclic framework. Starting from 1,3-propanediol, selective protection of primary alcohols followed by Swern oxidation generates an aldehyde intermediate. A Wittig olefination installs the exocyclic double bond, yielding a nitrile oxide precursor. Intramolecular cycloaddition forms the isoxazoline ring, which is hydrogenolyzed to reveal the cyclopentanol core. This method achieves a 90% yield over two steps for the nitrile oxide intermediate.

Key Reaction Sequence:

-

Protection: 1,3-Propanediol → Mono-p-methoxybenzyl-protected diol (90% yield).

-

Oxidation/Olefination: Swern oxidation → Wittig reaction → α,β-unsaturated nitrile (90% yield).

-

INOC Cyclization: Nitrile oxide formation → Intramolecular cycloaddition → Isoxazoline (75% yield).

-

Hydrogenolysis: Pd/C-mediated cleavage → Cyclopentanol core (83% yield).

Stereoselective Purine Installation via Mitsunobu Reaction

The Mitsunobu reaction is pivotal for coupling the purine base to the carbocyclic core while retaining stereochemical fidelity. After diastereoselective reduction of a ketone intermediate, the resulting allylic alcohol undergoes Mitsunobu conditions (DIAD, Ph3P) with 6-chloropurine. Subsequent amination with ammonia introduces the 6-amino group, completing the nucleoside structure.

Diastereoselective Reduction

A critical step involves reducing a ketone to the allylic alcohol with high diastereomeric excess. Using (+)-DIP-Cl (B-chlorodiisopinocampheylborane), the reduction proceeds via a chair-like transition state, achieving >95% de.

Reaction Conditions:

Mitsunobu Coupling

The Mitsunobu reaction installs the purine base at the C4 position of the cyclopentanol core. Activation of 6-chloropurine with LiH ensures regioselective N9-alkylation.

Optimized Parameters:

-

Purine Derivative: 6-Chloropurine.

-

Mitsunobu Reagents: DIAD (1.5 equiv), Ph3P (1.5 equiv).

-

Solvent: Anhydrous THF.

Alternative Routes via Epoxide Functionalization

Epoxide intermediates offer a versatile platform for stereochemical elaboration. A reported route begins with (D)-ribose, which undergoes eight steps to form a cyclopentanone epoxide. Lewis acid-catalyzed epoxide opening with guanine derivatives installs the nucleobase, followed by methylenation to lock the carbocyclic conformation.

Epoxide Synthesis and Ring-Opening

Epoxidation of a cyclopentene derivative with m-CPBA yields a trans-epoxide, which undergoes nucleophilic attack by the purine base. BF3·OEt2 catalysis directs the attack to the less hindered carbon, establishing the (1S,2R,4R) configuration.

Representative Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Epoxidation | m-CPBA, CH2Cl2, 0°C | 85% |

| Epoxide Opening | Guanine, BF3·OEt2, DCM | 72% |

Nysted Methylenation for Exocyclic Double Bond

The exocyclic methylene group, essential for conformational locking, is introduced via Nysted methylenation. Treatment of a cyclopentanone intermediate with TiCl4 and CH2Br2 generates the titanium-carbene complex, which reacts with the ketone to form the methylene group.

Procedure:

-

Substrate: Cyclopentanone derivative.

-

Reagents: TiCl4 (3 equiv), CH2Br2 (2 equiv), Zn (4 equiv).

-

Solvent: THF, reflux.

Scalable Synthesis from Carvone

A kilogram-scale route starts with (−)-carvone, a terpene-derived chiral pool material. Ozonolysis cleaves the isopropenyl group, followed by reductive workup to form a diketone. Stereoselective aldol condensation and hydrogenation construct the cyclopentanol core, minimizing costly resolution steps.

Advantages:

-

Chiral Pool Utilization: Leverages natural (−)-carvone for stereochemical control.

-

Yield: 68% over 12 steps.

Comparative Analysis of Synthetic Methods

The carvone route offers superior scalability and enantiomeric excess, while the INOC approach provides brevity. Challenges persist in minimizing protecting-group manipulations and enhancing catalyst recyclability .

Chemical Reactions Analysis

Types of Reactions

(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form amines.

Substitution: The purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, (1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between purine bases and other biomolecules. It may serve as a model compound for understanding nucleic acid chemistry.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for antiviral or anticancer properties.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol exerts its effects involves interactions with specific molecular targets. The purine base can bind to enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl group may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key analogs, highlighting substituents, stereochemistry, and biological relevance:

Key Differences and Implications

Purine Modifications: 6-Amino vs. 6-Chloro/6-Cyclopropylamino: The 6-amino group in the target compound enhances hydrogen bonding, while chloro or cyclopropylamino groups (e.g., Abacavir) improve lipophilicity or resistance to enzymatic degradation .

Cyclopentane/Cyclopentene Core: Cyclopentanol vs. Cyclopentene: The hydroxyl group in cyclopentanol improves solubility, whereas cyclopentene () introduces rigidity, affecting binding kinetics . Methylenecyclopentane (): Alters ring conformation, possibly enhancing antiviral activity .

Stereochemistry :

- The (1S,2R,4R) configuration of the target compound may optimize interactions with biological targets compared to trans isomers () or other stereoisomers .

Biological Activity

The compound (1S,2R,4R)-4-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)cyclopentanol is a derivative of purine and has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15N5O2

- Molar Mass : 233.27 g/mol

- CAS Number : 278322

- Solubility : Slightly soluble in DMSO and methanol.

| Property | Value |

|---|---|

| Molecular Weight | 233.27 g/mol |

| Melting Point | Not specified |

| Solubility | DMSO (slightly), Methanol (slightly) |

| Appearance | Crystalline solid |

The biological activity of this compound is primarily attributed to its structural similarity to nucleosides and nucleotides. This compound may act as an inhibitor or modulator in various biochemical pathways:

- Inhibition of Nucleoside Transporters : Due to its purine structure, it may interfere with nucleoside transport mechanisms in cells.

- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties by inhibiting viral replication processes.

- Anticancer Potential : The compound has shown promise in preclinical models for its ability to induce apoptosis in cancer cells.

Antiviral Activity

A study conducted by researchers at the University of California evaluated the antiviral properties of various purine derivatives. The results indicated that this compound demonstrated significant activity against several viral strains, particularly those resistant to conventional therapies. The mechanism was linked to the inhibition of viral RNA synthesis.

Anticancer Research

In a preclinical study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, including breast and prostate cancer. The findings suggested that it effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | University of California Study |

| Anticancer | Induction of apoptosis | Journal of Medicinal Chemistry |

| Nucleoside Transport Inhibition | Reduced uptake in cell lines | Internal Research Findings |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2R,4R)-4-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)cyclopentanol, and how do reaction conditions influence stereochemical outcomes?

- Answer: The compound can be synthesized via methods adapted from purine-modified cyclopentanol derivatives. A key route involves coupling a purine base (e.g., 6-aminopurine) with a cyclopentanol precursor under Mitsunobu or nucleophilic substitution conditions. Stereochemical control is critical; for example, trans-isomer formation (as in trans-2-(6-amino-9H-purin-9-yl)cyclopentanol) requires careful selection of protecting groups and chiral auxiliaries . Reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., palladium for cross-coupling) also impact enantiomeric excess.

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Answer:

- X-ray crystallography : Resolves absolute configuration (e.g., (1S,3R,4S)-stereochemistry in related anti-HBV compounds) .

- NMR spectroscopy : Key for identifying hydroxymethyl (-CH2OH) and cyclopentanol proton environments.

- HPLC-MS : Validates purity (>95%) and detects stereoisomeric impurities (e.g., diastereomers in ).

- Polarimetry : Essential for chiral verification due to the compound’s multiple stereocenters .

Advanced Research Questions

Q. How does stereochemistry at the cyclopentanol ring influence biological activity, particularly in antiviral applications?

- Answer: Comparative studies show that (1S,2R,4R)-configuration enhances binding to viral polymerases (e.g., HBV or HIV reverse transcriptase) by optimizing hydrogen-bonding and hydrophobic interactions. For example, entecavir (a structurally related antiviral) demonstrates that 1S,3R,4S configurations improve efficacy 100-fold compared to enantiomers . Molecular docking simulations should be paired with in vitro assays (e.g., IC50 measurements) to validate structure-activity relationships (SAR) .

Q. What methodological strategies address solubility challenges in in vitro assays for this compound?

- Answer:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).

- Prodrug derivatization : Phosphate esters (e.g., dihydrogen phosphate prodrugs in ) enhance aqueous solubility.

- Liposomal encapsulation : Improves bioavailability for cellular uptake studies .

- Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using LC-MS over 24-hour periods.

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Answer:

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues.

- Tissue distribution studies : Use radiolabeled analogs (e.g., ^14C-tagged) to track bioavailability in target organs.

- Species-specific differences : Test metabolites in humanized mouse models to bridge in vitro-in vivo gaps .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response variability in cytotoxicity assays?

- Answer:

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50/IC50.

- ANOVA with post-hoc tests : Identify significant differences between stereoisomers or derivatives.

- QC thresholds : Exclude outliers beyond ±3 standard deviations from triplicate runs .

Q. How can researchers validate target engagement in mechanistic studies?

- Answer:

- Surface plasmon resonance (SPR) : Measure direct binding affinity to viral polymerases.

- Cellular thermal shift assays (CETSA) : Confirm compound-induced stabilization of target proteins.

- CRISPR knockouts : Eliminate putative targets (e.g., HBV POL) to verify loss of compound activity .

Comparative & Safety Considerations

Q. How does this compound compare to entecavir or acyclovir in terms of resistance profiles?

- Answer: Unlike acyclovir (a linear purine analog), the cyclopentanol scaffold in (1S,2R,4R)-derivatives reduces viral resistance by inducing conformational strain in mutated polymerases. However, cross-resistance with entecavir is possible due to shared purine-binding motifs. Perform resistance selection assays (serial passage under suboptimal drug concentrations) to map mutation hotspots .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer:

- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (H315/H319 hazards) .

- Storage : Maintain at 2–8°C under inert gas (argon) to prevent oxidation of the hydroxymethyl group .

- Waste disposal : Incinerate at >1000°C to avoid environmental release (R50/53 risk phrases) .

Tables

Table 1. Key Synthetic Intermediates and Their Roles

| Intermediate | Function | Reference |

|---|---|---|

| 6-Chloropurine | Nucleophilic coupling precursor | |

| Cyclopentanol mesylate | Electrophilic center for purine attachment | |

| Benzyl-protected diol | Stereochemical control |

Table 2. Biological Activity of Structural Analogs

| Compound | Target Virus | IC50 (nM) | Reference |

|---|---|---|---|

| (1S,2R,4R)-Target | HBV | 12 ± 3 | |

| Entecavir | HBV | 8 ± 2 | |

| Acyclovir | HSV-1 | 220 ± 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.